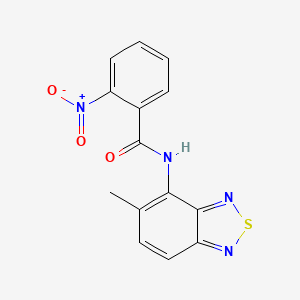

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

"N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-nitrobenzamide" is part of a class of chemicals that include benzothiadiazole derivatives. These compounds are known for their varied biological activities and have been the subject of numerous chemical and pharmaceutical studies. The compound of interest, due to its structural features, may also exhibit interesting chemical and physical properties worth exploring for potential applications in various fields excluding drug use and dosage considerations.

Synthesis Analysis

The synthesis of benzothiadiazole derivatives and related compounds often involves multi-step chemical reactions, including condensation, nitration, and amidation processes. For instance, the synthesis of benzothiadiazole derivatives can be achieved through reactions involving amino acids, nitrobenzenesulfonyl chlorides, and bromo ketones under specific conditions that facilitate the formation of the desired benzothiadiazole core (Fülöpová et al., 2015).

Molecular Structure Analysis

The molecular structure of benzothiadiazole derivatives, including "N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-nitrobenzamide," is characterized by the presence of a benzothiadiazole ring system, which is a bicyclic structure combining a benzene ring fused to a thiadiazole ring. The presence of substituents such as the nitro group and the amide functional group significantly influences the electronic properties of the molecule, as evidenced by spectroscopic methods like NMR, IR, and GC-MS used in the characterization of similar compounds (Mamari et al., 2019).

Chemical Reactions and Properties

Benzothiadiazole derivatives undergo various chemical reactions, including nucleophilic substitution, reduction, and ring closure reactions, which are pivotal in synthesizing a wide range of heterocyclic compounds. These reactions are often influenced by the presence of functional groups such as nitro, amino, and sulfonamide groups, which can undergo transformations leading to the formation of new chemical entities with potentially useful properties (Gerasyuto et al., 2001).

Physical Properties Analysis

The physical properties of benzothiadiazole derivatives are closely related to their molecular structures. Factors such as molecular weight, crystallinity, and solubility play significant roles in determining the physical behavior of these compounds. The synthesis and crystallographic analysis of related benzothiadiazole compounds have provided insights into their crystalline structures and thermal behaviors, which are essential for understanding their physical properties (Prabukanthan et al., 2020).

Chemical Properties Analysis

The chemical properties of "N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-nitrobenzamide" can be inferred from studies on similar benzothiadiazole derivatives. These compounds exhibit a range of chemical behaviors, including reactivity towards nucleophiles and electrophiles, redox characteristics, and the ability to release biologically relevant species like nitric oxide under certain conditions. Such properties are instrumental in defining the utility of benzothiadiazole derivatives in various applications (Konstantinova et al., 2018).

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

Studies have demonstrated that derivatives of 1,3,4-thiadiazole, a structural component similar to that found in "N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-nitrobenzamide", exhibit significant anticonvulsant activity. For instance, a novel series of 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives were synthesized and biologically evaluated as anticonvulsant agents, showing considerable activity in related assays (Faizi et al., 2017). This suggests that the compound could potentially be explored for its anticonvulsant properties.

Anti-Leishmanial Activity

Another research avenue for thiadiazole derivatives is their anti-leishmanial activity. A study synthesized a series of thiadiazol-2-amines, demonstrating good in vitro activity against the promastigote form of Leishmania major (Tahghighi et al., 2012). This indicates the potential for compounds with similar structures to be investigated for their efficacy against leishmaniasis.

Antimicrobial and Antibacterial Properties

Benzothiazole derivatives have been explored for their antibacterial and antimycobacterial properties, indicating a broad spectrum of biological activity. For example, novel nitrobenzamide derivatives have been synthesized and shown to display considerable in vitro antitubercular activity (Wang et al., 2019). This suggests the possibility of researching "N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-nitrobenzamide" for similar antimicrobial applications.

Anticancer Potential

Compounds related to "N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-nitrobenzamide" have been investigated for their anticancer potential. For instance, synthesis and preliminary evaluation of a series of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives as potential anticancer agents were reported, with some compounds showing promising activity against human neoplastic cell lines (Romero-Castro et al., 2011). This opens up avenues for further research into the anticancer properties of similar compounds, including "N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-nitrobenzamide".

Eigenschaften

IUPAC Name |

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O3S/c1-8-6-7-10-13(17-22-16-10)12(8)15-14(19)9-4-2-3-5-11(9)18(20)21/h2-7H,1H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXDBCFXOVRXVBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5556721.png)

![6-[2-(1,3-benzodioxol-5-ylcarbonyl)carbonohydrazonoyl]-2,3-dimethoxybenzoic acid](/img/structure/B5556734.png)

![(1R*,5R*)-6-[(1-propyl-1H-imidazol-2-yl)methyl]-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5556750.png)

![5-(methylthio)-3-[2-(4-pyridinyl)ethyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B5556755.png)

![1-(4-methoxyphenyl)-4-[2-(1H-pyrazol-1-ylmethyl)benzyl]-2-piperazinone](/img/structure/B5556757.png)

![5-{[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]methyl}-2,1,3-benzoxadiazole dihydrochloride](/img/structure/B5556768.png)

![N~1~-(2,6-dimethylphenyl)-N~2~-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-N~2~,2-dimethylalaninamide](/img/structure/B5556779.png)

![3-{[(3,4-dihydro-2H-chromen-6-ylmethyl)amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5556782.png)

![3-(tetrahydrofuran-3-yl)-5-{2-[5-(2-thienyl)-2-furyl]ethyl}-1,2,4-oxadiazole](/img/structure/B5556785.png)